molecular formula C9H9Cl2N3O2 B12817343 N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide

N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide

Cat. No.: B12817343
M. Wt: 262.09 g/mol
InChI Key: XJCUNEBJPYZWAX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxyamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and glycine.

    Formation of Intermediate: The 3,4-dichloroaniline reacts with glycine under controlled conditions to form an intermediate compound.

    Hydroxyamination: The intermediate undergoes hydroxyamination, where a hydroxylamine derivative is introduced.

    Imination: The final step involves the imination process, where the hydroxyamino group is converted to an imino group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group back to an amino group.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Formation of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Oxopropionamide.

    Reduction: Formation of N-(3,4-Dichlorophenyl)-3-Amino-3-Iminopropionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and studying enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for developing drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichloroamphetamine
  • Diuron
  • Linuron

Uniqueness

N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide is unique due to its combination of dichlorophenyl and hydroxyamino groups. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dichlorophenyl isocyanate is primarily used in polymer chemistry, this compound finds applications in medicinal chemistry and enzyme inhibition studies.

Properties

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

(3Z)-3-amino-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide

InChI

InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15)

InChI Key

XJCUNEBJPYZWAX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C/C(=N/O)/N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)Cl

Origin of Product

United States

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